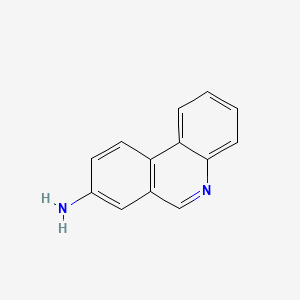
8-Phenanthridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenanthridinamine, also known as 8-Aminophenanthridine, is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a phenanthridine core with an amino group attached at the 8th position, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenanthridinamine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Hubert reaction, where 2-aminobiphenyl reacts with formaldehyde in the presence of zinc chloride at elevated temperatures . Another method involves the use of phosphorus oxychloride and nitrobenzene as solvents, which improves the reaction conditions and yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Phenanthridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted phenanthridines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Phenanthridinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenanthridines with different functional groups.
Aplicaciones Científicas De Investigación
8-Phenanthridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Acts as a fluorescent probe for DNA binding studies due to its ability to intercalate with DNA.
Medicine: Investigated for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 8-Phenanthridinamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer therapies, as it can induce apoptosis in cancer cells by interfering with their genetic material .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound, lacking the amino group at the 8th position.
Acridine: An isomer of phenanthridine with similar DNA-binding properties.
Phenanthridinone: The oxidized form of phenanthridine, often used in similar applications
Uniqueness: 8-Phenanthridinamine’s unique structure, with an amino group at the 8th position, provides it with distinct chemical reactivity and biological activity. This makes it more versatile compared to its parent compound, phenanthridine, and other similar molecules .
Propiedades
Número CAS |
74340-55-9 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
phenanthridin-8-amine |
InChI |
InChI=1S/C13H10N2/c14-10-5-6-11-9(7-10)8-15-13-4-2-1-3-12(11)13/h1-8H,14H2 |
Clave InChI |
AOGCNGQOLXBQSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)

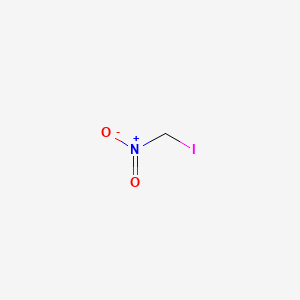
![3-[1-(Dodecyloxy)butyl]-1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13756200.png)
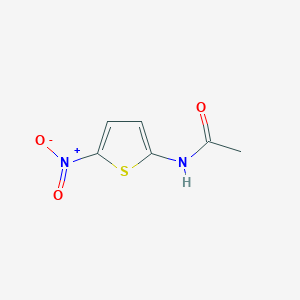
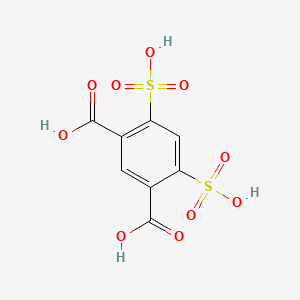
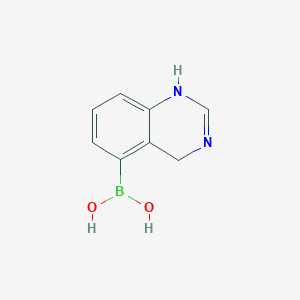
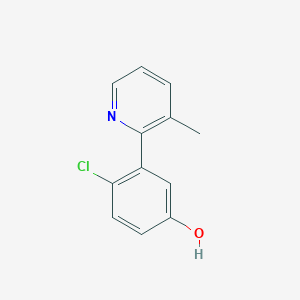
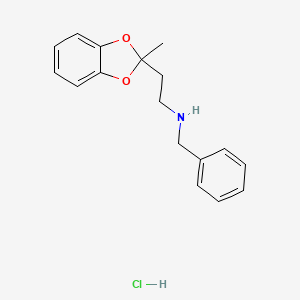
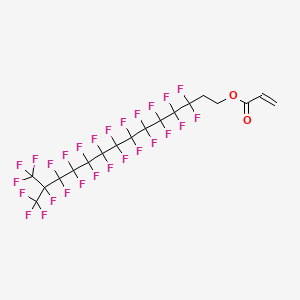
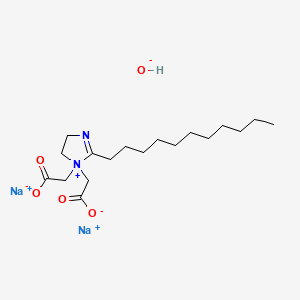

![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)
